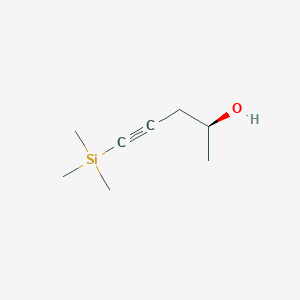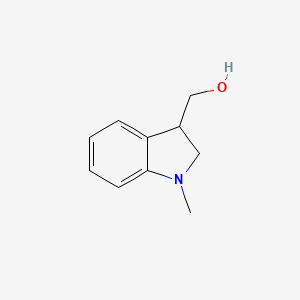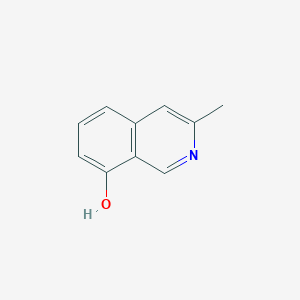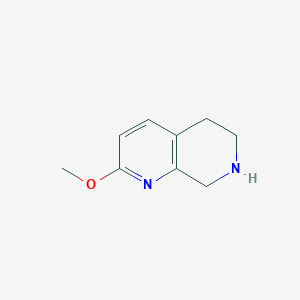![molecular formula C9H11N3 B11919619 1-propyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11919619.png)
1-propyl-1H-imidazo[4,5-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-propyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine ring. This compound is part of a broader class of imidazopyridines, which are known for their diverse biological activities and potential therapeutic applications. The presence of both nitrogen atoms in the fused ring system contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-propyl-1H-imidazo[4,5-b]pyridine typically involves the construction of the imidazole ring followed by the fusion with a pyridine ring. One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization to form the target compound . Another approach involves the use of 2,3-diaminopyridine as a starting material, which undergoes cyclization with various carbonyl compounds to form the imidazopyridine core .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized versions of the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of aqueous media and air oxidation, can be employed to minimize environmental impact .
化学反応の分析
Types of Reactions
1-propyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines, and organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce amine or alkane derivatives. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or aryl groups .
科学的研究の応用
1-propyl-1H-imidazo[4,5-b]pyridine has a wide range of scientific research applications:
作用機序
The mechanism of action of 1-propyl-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it can act as a positive allosteric modulator of GABA_A receptors, enhancing the inhibitory effects of GABA neurotransmission . Additionally, it can inhibit enzymes like aromatase and proton pumps, thereby affecting various physiological processes . The compound’s ability to interact with multiple targets makes it a versatile tool in pharmacological research.
類似化合物との比較
1-propyl-1H-imidazo[4,5-b]pyridine can be compared with other imidazopyridine derivatives, such as:
- 1-methyl-1H-imidazo[4,5-b]pyridine
- 1-ethyl-1H-imidazo[4,5-b]pyridine
- 1-phenyl-1H-imidazo[4,5-b]pyridine
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. For instance, the propyl group in this compound may confer different lipophilicity and steric effects compared to the methyl or phenyl groups in other derivatives . This uniqueness can influence the compound’s reactivity, pharmacokinetics, and therapeutic potential.
特性
分子式 |
C9H11N3 |
|---|---|
分子量 |
161.20 g/mol |
IUPAC名 |
1-propylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C9H11N3/c1-2-6-12-7-11-9-8(12)4-3-5-10-9/h3-5,7H,2,6H2,1H3 |
InChIキー |
RKHFEMRZAMDVAS-UHFFFAOYSA-N |
正規SMILES |
CCCN1C=NC2=C1C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,6-dihydro-4H-Imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid](/img/structure/B11919541.png)



![7-Methylpyrido[2,3-D]pyrimidin-4-amine](/img/structure/B11919559.png)
![6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B11919561.png)
![1-([1,2,4]Triazolo[4,3-a]pyridin-5-yl)ethanamine](/img/structure/B11919570.png)




![1-(1H-Imidazo[4,5-b]pyridin-2-yl)ethanol](/img/structure/B11919605.png)
![4-[Hydroxy(dimethyl)silyl]butanoic acid](/img/structure/B11919611.png)
![2-Amino-5-methyl-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B11919612.png)
